2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
This compound is a heterocyclic derivative featuring a pyrazole-triazole core linked via a thioether bridge to a pyrrolidin-1-yl ethanone moiety. Its structure integrates multiple pharmacophoric elements:
- Pyrazole ring: Substituted with 3-ethoxy and 1-ethyl groups, enhancing lipophilicity and metabolic stability .
- Triazole ring: Functionalized with a 2-methoxyethyl group, which may improve solubility and pharmacokinetic properties .
- Thioether linkage: Imparts conformational flexibility and influences redox stability .
- Pyrrolidin-1-yl ethanone: A polar group that could modulate receptor binding and bioavailability .
Properties
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3S/c1-4-23-12-14(17(21-23)27-5-2)16-19-20-18(24(16)10-11-26-3)28-13-15(25)22-8-6-7-9-22/h12H,4-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJFDQQAKHCPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CCOC)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines various heterocyclic components, which may contribute to a diverse range of biological activities.
Structural Overview
This compound features:
- A pyrazole ring that is known for its role in various biological activities.
- A triazole moiety , which enhances the compound's interaction with biological targets.
- A thioether linkage , potentially influencing its pharmacokinetic properties.
- A pyrrolidine group , which may enhance its lipophilicity and biological activity.
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities such as:
- Antimicrobial : Compounds with triazole and pyrazole rings have shown effectiveness against various pathogens.
- Anticancer : Certain derivatives have been reported to inhibit cancer cell proliferation.
- Anti-inflammatory : Some related compounds exhibit anti-inflammatory properties through the modulation of inflammatory pathways.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound could inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Interaction : It may modulate cellular signaling pathways by interacting with specific receptors.
In Vitro Studies
Recent studies have focused on the inhibition of specific enzymes and receptors. For example:
- Enzyme Inhibition : Research has demonstrated that similar compounds can effectively inhibit phospholipase A2, a target for anti-inflammatory drugs .
Comparative Analysis
A comparative analysis of structurally related compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3-Ethoxy-1-methylpyrazol-4-yl)-4-methyltriazole | Similar pyrazole and triazole structure | Antimicrobial |
| 4-Methylthioquinazoline | Contains a thiomethyl group | Anticancer |
| 5-(3-Ethoxyphenyl)-4-methyltriazole | Phenyl substitution instead of pyrrolidine | Antifungal |
This table illustrates how variations in structural features can significantly affect biological activity.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : Initiated by reacting ethyl acetoacetate with hydrazine hydrate.
- Triazole Formation : Conducted through reactions involving thiosemicarbazide.
- Thioether Introduction : Achieved via reactions with appropriate reagents to form the thioether linkage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous pyrazole-triazole hybrids (Table 1) and related heterocyclic derivatives (Table 2).
Table 1: Structural Comparison with Pyrazole-Triazole Hybrids
Table 2: Bioactivity and Physicochemical Comparison
Key Observations:
Structural Flexibility vs. Rigidity :
- The target compound’s thioether and methoxyethyl groups confer conformational flexibility, contrasting with rigid fused-ring systems (e.g., pyrazolo-triazolo-pyrimidines in ). This flexibility may improve binding to dynamic enzyme pockets but reduce target specificity .
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro in ) correlate with anticancer activity, while electron-donating groups (e.g., methoxy in the target compound) may favor CNS-targeted applications .
Solubility-LogP Trade-offs :
- The target’s predicted low solubility aligns with its high logP, a common challenge in pyrazole-triazole derivatives. Strategies like PEGylation (as in 2-methoxyethyl) mitigate this but require empirical validation .
Synthetic Accessibility :
- The target’s synthesis likely parallels methods for triazole-thioether derivatives (e.g., sodium ethoxide-mediated coupling ), though regioselectivity in pyrazole substitution remains a hurdle compared to simpler analogs .
Q & A
Q. What are the recommended synthetic routes for preparing 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Pyrazole formation : Reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones in ethanol/glacial acetic acid under reflux (4–6 hours) to form the pyrazole core .
- Triazole-thioether linkage : Introducing the thioether group via nucleophilic substitution using thiourea or thiosemicarbazide in ethanol with catalytic acetic acid .
- Final coupling : Reacting the triazole-thiol intermediate with a pyrrolidinyl ethanone derivative in DMF or THF under inert atmosphere.
Q. Optimization Tips :
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
Methodological Answer :
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in related triazole-pyrazole hybrids?
Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction. Collect data at 100–150 K to minimize thermal motion .
- Refinement with SHELXL :
- Validation : Check CIF files with checkCIF (IUCr) to resolve ADPs and bond-length outliers .
Example :
In a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, SHELXL refinement achieved R₁ = 0.039 by modeling hydrogen atoms isotropically and using 4842 reflections .
Q. How can researchers address contradictions in biological activity data for structurally similar compounds?
Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects: For example, the pyrrolidinyl group in 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)...)ethanone may enhance membrane permeability versus morpholino analogs .
- Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases) and validate with mutagenesis studies .
- Bioassay Standardization :
- Normalize cytotoxicity assays (e.g., MTT) using identical cell lines (e.g., HEK293 or HeLa) and exposure times (24–48 hours) .
Case Study :
A nitro-pyrrolidinyl pyrazole derivative showed IC₅₀ = 12 μM against kinase X in one study but was inactive in another. Contradictions arose from varying ATP concentrations (1 mM vs. 10 μM) in assays .
Q. What experimental design principles apply to optimizing the compound’s solubility for in vitro studies?
Methodological Answer :
- Solubility Screening :
- Test solvents (DMSO, ethanol, PBS) at 0.1–10 mg/mL. Use dynamic light scattering (DLS) to detect aggregation.
- Co-solvent Systems :
- Salt Formation :
Q. How can researchers validate the purity of intermediates during synthesis?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
